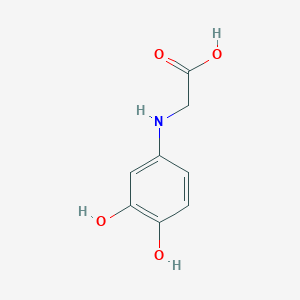

(3,4-Dihydroxyphenyl)glycine

描述

Structure

3D Structure

属性

分子式 |

C8H9NO4 |

|---|---|

分子量 |

183.16 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyanilino)acetic acid |

InChI |

InChI=1S/C8H9NO4/c10-6-2-1-5(3-7(6)11)9-4-8(12)13/h1-3,9-11H,4H2,(H,12,13) |

InChI 键 |

RXSPMCUQMQOINZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1NCC(=O)O)O)O |

产品来源 |

United States |

Biosynthesis and Endogenous Formation of 3,4 Dihydroxyphenyl Glycine

Detailed Research Findings

Research has consistently demonstrated that plasma levels of (3,4-Dihydroxyphenyl)glycine are closely related to the intraneuronal metabolism of norepinephrine (B1679862). researchgate.net A significant portion of DHPG produced at rest is derived from norepinephrine that leaks from storage vesicles within sympathetic nerves. ahajournals.org However, upon sympathetic activation, the increased release and subsequent reuptake of norepinephrine lead to a corresponding rise in DHPG production. ahajournals.org

Studies have utilized DHPG measurements to investigate the effects of various physiological and pharmacological interventions on the sympathetic nervous system. For instance, electrical stimulation of sympathetic nerves in dogs resulted in a marked increase in cardiac DHPG production, which was blocked by the norepinephrine reuptake inhibitor desipramine. ahajournals.org This highlights the dependency of stimulation-induced DHPG formation on the neuronal uptake of norepinephrine.

Furthermore, research in a rat model of left ventricular failure demonstrated that the ratio of cardiac DHPG to norepinephrine was significantly higher in failing hearts compared to controls. This elevated ratio reflected an increase in norepinephrine turnover associated with heightened sympathetic activity in heart failure. nih.gov The DHPG/norepinephrine ratio is considered a more precise index of cardiac sympathetic activity than the levels of either substance alone, as it is not influenced by changes in cardiac weight due to hypertrophy. nih.gov

A human study investigating the effects of the norepinephrine transporter (NET) inhibitor atomoxetine (B1665822) found that the drug significantly reduced DHPG concentrations and the DHPG/norepinephrine ratio in plasma, cerebrospinal fluid, and urine. nih.gov These findings underscore the utility of DHPG as a biomarker for assessing the pharmacological activity of compounds that target NET. nih.gov

The following interactive data table summarizes findings from a study where rabbits were administered clonidine (B47849) and desmethylimipramine, illustrating the impact on cardiac and plasma DHPG concentrations. nih.gov

| Treatment | Change in Cardiac DHPG | Change in Plasma DHPG | Implication on Norepinephrine Dynamics |

| Clonidine (100 µg/kg) | Significant Decrease | Significant Decrease | Reduced norepinephrine release |

| Desmethylimipramine (2.5 mg/kg) | Significant Decrease | Significant Decrease | Blockade of norepinephrine reuptake |

This table demonstrates that both a reduction in norepinephrine release (by clonidine) and inhibition of its reuptake (by desmethylimipramine) lead to decreased DHPG levels, confirming its origin from neuronally processed norepinephrine. nih.gov

Molecular Mechanisms of Action of 3,4 Dihydroxyphenyl Glycine

Ligand-Receptor Interactions with Group I Metabotropic Glutamate (B1630785) Receptors

Group I mGluRs, which include the subtypes mGluR1 and mGluR5, are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic plasticity. jneurosci.org DHPG was the first agonist identified to be selective for this group, with its agonist activity residing in the (S)-isomer. wikipedia.orgnih.govjneurosci.org It activates both mGluR1 and mGluR5 with similar potency, making it a valuable pharmacological tool to investigate the collective functions of these receptors. nih.govfrontiersin.org

Research using these pharmacological tools has demonstrated that DHPG-mediated activation of mGluR1 is directly responsible for several key cellular responses. These include the depolarization of the neuronal membrane and an increase in intracellular calcium concentration ([Ca2+]i). jneurosci.orgjneurosci.org Furthermore, DHPG's action at mGluR1 has been shown to modulate synaptic transmission, in part by increasing the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) through its effects on inhibitory interneurons. jneurosci.orgnih.gov The DHPG-induced inhibition of transmission at certain synapses, such as the Schaffer collateral→CA1 synapse, is also attributed to mGluR1 activation. jneurosci.org

| Research Finding | Mediating Receptor | Method of Determination | Reference(s) |

| Increased intracellular Ca2+ concentration | mGluR1 | Blocked by LY367385 | jneurosci.orgjneurosci.orgjneurosci.org |

| Direct depolarization of CA1 neurons | mGluR1 | Blocked by LY367385 | jneurosci.orgjneurosci.org |

| Increased frequency of spontaneous IPSCs | mGluR1 | Blocked by LY367385 | jneurosci.org |

| Inhibition of evoked EPSCs | mGluR1 | Blocked by LY367385 | jneurosci.org |

| Suppression of evoked IPSCs | mGluR1 and mGluR5 | Partially blocked by LY367385 alone; fully blocked by LY367385 + MPEP | jneurosci.orgjneurosci.org |

In addition to its effects on mGluR1, DHPG is a powerful agonist at mGluR5 receptors. wikipedia.orgnih.govjneurosci.org The distinct roles of mGluR5 activation have been isolated using selective noncompetitive antagonists like 2-methyl-6-(phenylethynyl)pyridine (MPEP). nih.govjneurosci.orgnih.govnih.gov Studies have revealed that mGluR1 and mGluR5 can regulate different aspects of neuronal function, even within the same cell. jneurosci.orgjneurosci.org

Activation of mGluR5 by DHPG is specifically linked to the suppression of the slow afterhyperpolarization current (IAHP), a Ca2+-activated potassium current, which leads to increased neuronal excitability. jneurosci.orgjneurosci.org Another critical function mediated by mGluR5 is the potentiation of N-methyl-D-aspartate (NMDA) receptor currents. jneurosci.orgjneurosci.orgnih.gov While DHPG activates both receptor subtypes, research indicates that mGluR5 activation may be a more critical contributor to the induction of certain forms of synaptic plasticity, whereas mGluR1 activation plays a greater role in sustaining these changes. nih.gov The induction of specific forms of long-term depression (LTD) has been shown to be dependent on mGluR5 activation, an effect that is blocked by MPEP. nih.gov

| Research Finding | Mediating Receptor | Method of Determination | Reference(s) |

| Suppression of IAHP | mGluR5 | Blocked by MPEP | jneurosci.orgjneurosci.org |

| Potentiation of NMDA receptor currents | mGluR5 | Blocked by MPEP | jneurosci.orgjneurosci.org |

| Induction of DHPG-depotentiation (DEP) | mGluR5 | Blocked by MPEP, but not by LY367385 | nih.gov |

| Suppression of evoked IPSCs | mGluR1 and mGluR5 | Partially blocked by MPEP alone; fully blocked by LY367385 + MPEP | jneurosci.orgjneurosci.org |

While DHPG is widely used as a potent agonist, some evidence suggests that under certain experimental conditions, it may act as a partial agonist at Group I mGluRs. wikipedia.orgnih.gov A partial agonist is a ligand that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. This means it elicits a response that is submaximal compared to the effect of an endogenous ligand like glutamate. The characterization of DHPG as a potential partial agonist arises from observations in some cellular systems and assays where it produces a less robust response than other agonists. nih.gov This highlights that the pharmacological activity of a compound can be context-dependent, varying with factors such as receptor density and the specific signaling pathway being measured.

Downstream Intracellular Signaling Cascades

The activation of Group I mGluRs by DHPG initiates a cascade of intracellular signaling events that ultimately mediate the compound's physiological effects. These receptors are canonically coupled to Gq/11 G-proteins, which triggers the activation of well-defined downstream pathways. jneurosci.orgwikipedia.org

The primary signaling pathway engaged by DHPG upon binding to mGluR1 and mGluR5 is the Phospholipase C (PLC) cascade. medchemexpress.comwikipedia.orgmdpi.com This pathway is initiated when the activated Gq alpha subunit of the G-protein stimulates the enzyme PLC. researchgate.net PLC then catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgresearchgate.net

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores. researchgate.net Concurrently, DAG remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family of enzymes. researchgate.net This DHPG-stimulated activation of the PLC-PKC pathway is a cornerstone of Group I mGluR signaling and is essential for many of their physiological functions. medchemexpress.comresearchgate.net However, it is noteworthy that certain mGluR5-mediated effects, such as a specific form of depotentiation, can occur independently of PLC signaling. nih.gov

| Step | Molecule/Enzyme | Action | Result | Reference(s) |

| 1 | DHPG | Binds to and activates mGluR1/5 | G-protein (Gq) activation | medchemexpress.com |

| 2 | Gq-protein | Activates Phospholipase C (PLC) | PLC is catalytically active | wikipedia.orgresearchgate.net |

| 3 | Phospholipase C (PLC) | Cleaves PIP2 | Production of IP3 and DAG | wikipedia.orgmdpi.comresearchgate.net |

| 4 | Inositol 1,4,5-trisphosphate (IP3) | Binds to receptors on ER | Release of Ca2+ from intracellular stores | researchgate.net |

| 5 | Diacylglycerol (DAG) & Ca2+ | Co-factors for Protein Kinase C (PKC) | Activation of PKC and phosphorylation of target proteins | researchgate.net |

Beyond the canonical PLC/PKC pathway, DHPG-mediated activation of Group I mGluRs also engages the mitogen-activated protein kinase (MAPK) signaling cascades. nih.gov These pathways are crucial for translating extracellular signals into long-term changes in protein function and gene expression. The most prominently studied of these in the context of DHPG signaling is the Extracellular signal-Regulated Kinase (ERK) pathway. nih.govresearchgate.net

Application of DHPG has been consistently shown to induce a robust and rapid phosphorylation, and therefore activation, of ERK1 and ERK2 (p44/42 MAPK) in various neuronal preparations. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net This activation is required for certain forms of mGluR-dependent synaptic plasticity, including long-term depression (LTD). nih.govnih.gov The link between mGluR5 and ERK activation is particularly strong, with studies indicating mGluR5 is a major driver of this signaling cascade. wustl.edujneurosci.org

In addition to ERK, DHPG has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, another branch of the MAPK family. jneurosci.orgresearchgate.net This activation appears to be mediated preferentially by mGluR5 and can lead to the phosphorylation of downstream transcription factors like c-Jun, thereby influencing gene expression. jneurosci.orgresearchgate.net In contrast, the p38 MAPK pathway is generally not activated by DHPG in the same manner as ERK and JNK. nih.govresearchgate.netjneurosci.org

| MAPK Pathway | DHPG Effect | Primary Mediating Receptor | Downstream Consequences | Reference(s) |

| ERK1/2 | Robust activation (phosphorylation) | mGluR5 (major), mGluR1 | Regulation of synaptic plasticity (LTD), gene expression | nih.govresearchgate.netnih.govwustl.edu |

| JNK | Activation (phosphorylation) | mGluR5 | Phosphorylation of transcription factors (e.g., c-Jun) | jneurosci.orgresearchgate.net |

| p38 | Generally no activation | N/A | Not a primary pathway for DHPG-induced LTD in many brain regions | nih.govresearchgate.netjneurosci.org |

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Modulation

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is another crucial kinase modulated by DHPG. Following the DHPG-induced increase in intracellular calcium, CaMKII becomes activated through autophosphorylation. In response to DHPG, there is a recruitment of active CaMKIIα to the mGluR1a receptor. nih.gov This interaction is enhanced by Ca2+ and sustained by the autophosphorylation of CaMKIIα at Thr286. nih.gov This feedback mechanism suggests that CaMKIIα can directly regulate the function of mGluR1a. nih.gov The phosphorylation of GSK-3 by CaMKII has been identified as a critical step in depolarization-dependent neuronal survival. nih.gov

Intracellular Calcium Mobilization Dynamics

A hallmark of DHPG's action is the mobilization of intracellular calcium ([Ca2+]i). nih.gov This increase in cytosolic calcium is a central event that triggers many of the downstream signaling cascades. The dynamics of this calcium release are complex, involving multiple sources and regulatory pathways. The fluorescent indicator Fura-2 is commonly used to measure these changes in intracellular calcium concentration. nih.govthermofisher.com

Classically, group I mGluRs are known to couple to the Gq protein, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of calcium from these intracellular stores. nih.gov However, some studies suggest that DHPG-induced calcium release can occur independently of the PLC/IP3 signaling pathway in certain neuronal preparations. researchgate.net In acutely dissociated rat hippocampal neurons, DHPG-induced Ca2+ release was not affected by a PLC inhibitor, suggesting an alternative mechanism for calcium mobilization in that specific context. researchgate.net

An alternative or parallel pathway for DHPG-induced calcium release involves ryanodine-sensitive intracellular stores. Research has shown that DHPG can activate mGluR5 to mobilize intracellular Ca2+ from these stores through the cyclic adenosine (B11128) diphosphate (B83284) ribose (cADPR) signaling pathway. researchgate.net This mechanism was identified in the somata of hippocampal neurons and was found to be independent of the PLC/IP3 pathway. researchgate.net The cADPR pathway represents a novel mechanism for Ca2+ mobilization by group I mGluRs, adding another layer of complexity to the intracellular signaling initiated by DHPG.

Cellular and Synaptic Electrophysiological Effects of 3,4 Dihydroxyphenyl Glycine

Modulation of Synaptic Transmission

DHPG's activation of group I mGluRs leads to significant alterations in synaptic strength and excitability. These effects are highly dependent on the specific neuronal circuit, the concentration of DHPG used, and the developmental stage of the tissue being studied.

DHPG exerts a complex, often biphasic, control over excitatory synaptic transmission. Depending on the concentration and duration of its application, DHPG can either enhance or depress excitatory postsynaptic potentials (EPSPs) and currents (EPSCs). nih.gov Low concentrations of DHPG have been reported to cause an initial facilitation of excitatory transmission, followed by a long-lasting depression. researchgate.net This modulation is a key aspect of its role in synaptic plasticity.

Studies have shown that DHPG application can lead to a dose-dependent reduction of field EPSPs. nih.gov For instance, in the CA1 region of the hippocampus, increasing concentrations of DHPG result in a progressively larger and more sustained depression of synaptic responses. nih.gov This effect is central to its ability to induce long-term depression (LTD). nih.govoipub.comnih.gov

| Concentration | Observed Effect on EPSCs/EPSPs | Brain Region | Reference |

|---|---|---|---|

| Low concentrations | Initial facilitation followed by depression | Hippocampus | researchgate.net |

| 10 µM | Sustained depression of fEPSP | Hippocampal CA1 | nih.gov |

| 20 µM | Greater sustained depression of fEPSP | Hippocampal CA1 | nih.gov |

| 50 µM | Even more pronounced and sustained depression of fEPSP | Hippocampal CA1 | nih.gov |

In addition to its effects on excitatory synapses, DHPG also modulates inhibitory neurotransmission. Activation of group I mGluRs by DHPG can lead to a suppression of inhibitory postsynaptic currents (IPSCs). nih.govplos.org This effect is primarily mediated by a reduction in the release of the neurotransmitter gamma-aminobutyric acid (GABA). nih.gov

Research has indicated that this suppression of GABAergic transmission can occur through mechanisms that are both dependent and independent of endocannabinoid signaling. nih.govjneurosci.org In some instances, DHPG triggers the release of endocannabinoids from postsynaptic neurons, which then act retrogradely on presynaptic terminals to inhibit GABA release. jneurosci.org However, studies have also reported a direct, mGluR-dependent suppression of GABA release that is independent of the endocannabinoid system. nih.govplos.org It is important to note that some commercial preparations of DHPG have been found to contain contaminants that can independently suppress GABA release, highlighting the need for careful experimental controls. plos.orgnih.gov

A significant area of research has been dedicated to determining whether the effects of DHPG on synaptic transmission are primarily presynaptic, involving changes in neurotransmitter release, or postsynaptic, involving alterations in receptor sensitivity. The evidence suggests that DHPG can act at both loci, and the predominant mechanism can depend on the specific synapse and experimental conditions. nih.gov

Induction of Synaptic Plasticity

DHPG is widely used as a pharmacological tool to induce a form of synaptic plasticity known as metabotropic glutamate (B1630785) receptor-dependent long-term depression (mGluR-LTD). nih.govoipub.comnih.gov This form of plasticity is believed to be crucial for various aspects of brain function, including learning and memory.

Application of DHPG to various brain slices, most notably the hippocampus and cerebellum, reliably induces a long-lasting reduction in synaptic efficacy. nih.govphysiology.orgnih.gov This mGluR-LTD is dependent on the activation of group I mGluRs, with studies implicating both mGluR1 and mGluR5 in its induction. physiology.org The signaling pathways downstream of group I mGluR activation are complex and involve the activation of phospholipase C, the mobilization of intracellular calcium, and the activation of various protein kinases, including protein kinase C and extracellular signal-regulated kinase (ERK). jneurosci.orgresearchgate.net

The expression of DHPG-induced LTD has been shown to require new protein synthesis. jneurosci.org This suggests that the maintenance of this form of plasticity involves structural and functional changes at the synapse that are dependent on the translation of local mRNAs.

A key postsynaptic mechanism underlying the expression of DHPG-induced mGluR-LTD is the internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors from the postsynaptic membrane. jneurosci.orgfrontiersin.org This process leads to a reduction in the number of AMPA receptors available to respond to synaptically released glutamate, thereby decreasing the strength of the synapse.

The trafficking of AMPA receptors is a highly regulated process. Following DHPG application, a signaling cascade is initiated that promotes the endocytosis of AMPA receptors. jneurosci.org This process has been shown to involve the dephosphorylation of AMPA receptor subunits, a step that can be mediated by protein phosphatases. jneurosci.org

Several proteins have been identified as key regulators of DHPG-induced AMPA receptor internalization. For instance, the striatal-enriched protein tyrosine phosphatase (STEP) has been shown to be involved in the dephosphorylation of the GluA2 subunit of the AMPA receptor, a critical step for its internalization. jneurosci.org Another postsynaptic protein, Norbin, has been found to be essential for both the internalization of group I mGluRs and the subsequent mGluR-mediated endocytosis of AMPA receptors. nih.gov

| Protein | Function in AMPA Receptor Trafficking | Reference |

|---|---|---|

| STEP (Striatal-enriched protein tyrosine phosphatase) | Mediates dephosphorylation of the GluA2 subunit, promoting internalization. | jneurosci.org |

| Norbin | Regulates mGluR internalization and is critical for mGluR-mediated AMPA receptor endocytosis. | nih.gov |

| PKA (Protein Kinase A) | Recruited by Norbin to AMPA receptors to assist in mGluR-mediated endocytosis. | nih.gov |

Long-Term Potentiation (LTP) Induction under Specific Conditions

While DHPG is primarily known for inducing LTD, under certain circumstances, it can facilitate the induction of long-term potentiation (LTP). The application of DHPG has been shown to "prime" synapses, such that a subsequent weak tetanic stimulation, which would normally only elicit a transient potentiation, can induce a robust and lasting LTP. jneurosci.org This priming effect of DHPG on LTP is dependent on protein synthesis. Furthermore, brief application of DHPG has been demonstrated to induce a novel form of depotentiation, reversing previously established LTP in a manner that is dependent on mGluR5 activation and rapamycin-sensitive mRNA translation. nih.gov

Influence on Neuronal Excitability and Network Dynamics

Beyond its role in synaptic plasticity, DHPG also exerts significant influence on the excitability of individual neurons and the collective dynamics of neuronal networks.

Modulation of Neuronal Firing Rates

Application of DHPG can modulate the firing patterns of neurons. In non-inhibitory neurons of the spinal dorsal horn, DHPG has been shown to induce changes in action potential firing, including a decrease in the latency to the first spike and an increase in spike frequency in response to depolarizing current injections. researchgate.net This enhancement of neuronal excitability is linked to the modulation of A-type potassium currents. researchgate.net In contrast, DHPG did not produce these effects in GAD67-GFP-expressing (inhibitory) neurons, suggesting a cell-type-specific modulation of firing rates by group I mGluR activation. researchgate.net

| Neuron Type | Parameter | Effect of DHPG | Reference |

|---|---|---|---|

| Non-GAD67-GFP-expressing (Excitatory) | First Spike Latency | Decrease | researchgate.net |

| Spike Frequency | Increase | researchgate.net | |

| GAD67-GFP-expressing (Inhibitory) | First Spike Latency | No significant change | researchgate.net |

| Spike Frequency | No significant change | researchgate.net |

Induction and Regulation of Network Oscillations (e.g., Gamma Frequency)

A prominent effect of DHPG at the network level is the induction of oscillations in the gamma frequency range (30-100 Hz). uni.lu In hippocampal slices, bath application of DHPG reliably elicits persistent gamma oscillations, particularly in the CA3 region. uni.luresearchgate.net These DHPG-induced gamma oscillations have distinct properties compared to oscillations generated by other pharmacological agents, such as the muscarinic acetylcholine (B1216132) receptor agonist carbachol. For instance, the M1 muscarinic receptor antagonist pirenzepine (B46924) enhances DHPG-induced oscillations, while the mGluR antagonist LY341495 abolishes them. uni.lu This demonstrates that DHPG-induced gamma oscillations are specifically mediated by metabotropic glutamate receptors and involve distinct network mechanisms. uni.lu

Effects on Dendritic Spine Morphology and Remodeling

Activation of group I metabotropic glutamate receptors (mGluRs) by the selective agonist (3,4-Dihydroxyphenyl)glycine (DHPG) instigates significant and complex remodeling of dendritic spines, the primary sites of excitatory synapses in the brain. Research findings indicate that DHPG can induce bidirectional structural plasticity, leading to either spine elongation or shrinkage and elimination, depending on the specific context of receptor activation. These morphological changes are tightly linked to mechanisms of synaptic plasticity and are dependent on intracellular signaling cascades, including protein synthesis.

DHPG-Induced Spine Elongation

The structural alteration is not uniform across all spine types. DHPG treatment preferentially increases the proportion of long, thin spines and filopodia-like protrusions, while concurrently decreasing the frequency of shorter, "nubbin-like" spines. nih.gov Notably, the proportion of classic mushroom-shaped spines, which are associated with stable, mature synapses, remains largely unchanged. nih.gov The mechanism underlying this elongation is dependent on both intracellular calcium signaling and new protein synthesis, as the effect can be blocked by calcium chelators and protein synthesis inhibitors like puromycin. nih.govpnas.org

Table 1: Effect of DHPG on Average Dendritic Spine Length in Hippocampal Neurons

| Preparation Type | Condition | Average Spine Length (μm) | Percent Increase |

|---|---|---|---|

| Dentate Gyrus Granule Cells (Slice Culture) | Control | 0.99 ± 0.03 | 36.4% |

| DHPG (100 µM) | 1.35 ± 0.06 | ||

| Dissociated Hippocampal Neurons | Control | 1.03 ± 0.03 | 29.1% |

| DHPG (100 µM) | 1.33 ± 0.05 |

DHPG-Induced Spine Shrinkage and Elimination

In contrast to spine elongation, protocols that induce group I mGluR-dependent long-term depression (LTD) with DHPG result in robust and long-lasting dendritic spine shrinkage and elimination. nih.govnih.gov This form of structural plasticity is observed in CA1 pyramidal neurons of hippocampal slice cultures following a brief application of DHPG. nih.gov The induced shrinkage is significant, reducing spine volume to approximately 58-67% of the initial size, and can persist for up to 24 hours. nih.gov

This process affects spines regardless of their initial size and ultimately leads to the elimination of a subset of spines. nih.gov Similar to elongation, DHPG-induced spine shrinkage is dependent on new protein synthesis and synaptic activity. nih.gov However, it occurs independently of NMDA receptor activation. nih.gov These findings suggest that DHPG-mediated signaling can trigger distinct downstream pathways for either spine growth or retraction, contributing to the dynamic remodeling of synaptic circuits. nih.govnih.gov

Table 2: DHPG-Induced Dendritic Spine Shrinkage in Hippocampal CA1 Neurons

| Experimental Condition | Resulting Spine Volume (% of Initial) |

|---|---|

| DHPG Application | 58.7 ± 2.6% |

| DHPG + Activity Blockade (TTX) | 98.6 ± 0.8% |

| DHPG + NMDAR Blockade (D-AP5) | 67.3 ± 2.0% |

| DHPG + mGluR1/5 Blockade (LY367385 + MPEP) | 96.7 ± 0.7% |

Molecular Effectors of Spine Remodeling

The structural remodeling of dendritic spines induced by DHPG is orchestrated by specific molecular effectors that link mGluR activation to the actin cytoskeleton. The Ca²⁺-sensitive actin-binding protein α-actinin-4 has been identified as a novel interacting partner for group I mGluRs. nih.gov This interaction is crucial for the dynamic changes in spine morphology. Functional silencing of α-actinin-4 has been shown to abolish the spine elongation and turnover stimulated by DHPG, highlighting its role as a critical downstream effector in mGluR-dependent structural plasticity. nih.gov

Pharmacological Characterization and Structure Activity Relationship Studies of 3,4 Dihydroxyphenyl Glycine

Stereoselective Agonism: Focus on the S-Isomer

(3,4-Dihydroxyphenyl)glycine is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The agonist effects of DHPG at group I mGluRs reside almost exclusively in the (S)-isomer, also known as (S)-DHPG. medchemexpress.comwikipedia.orgmdpi.com This stereoselectivity is a hallmark of the specific interaction between the ligand and the receptor's binding pocket.

(S)-DHPG is a potent and selective agonist for both mGluR1 and mGluR5. wikipedia.org Research has demonstrated that (S)-DHPG stimulates phosphoinositide hydrolysis, a key signaling pathway for group I mGluRs, in a dose-dependent manner. mdpi.com Some studies suggest that (S)-DHPG may act as a partial agonist at mGluR1a and mGluR5a subtypes in neurons and astrocytes. mdpi.com The potency of (S)-DHPG can vary between the two receptor subtypes, with some reports indicating a higher potency at mGluR5 than at mGluR1.

The stereoselective nature of DHPG highlights the precise three-dimensional requirements of the orthosteric binding site on group I mGluRs. The specific orientation of the amino acid and phenyl ring moieties of the (S)-isomer allows for optimal interaction with key residues within the receptor, leading to its agonist activity. In contrast, the (R)-isomer is largely inactive at these receptors. wikipedia.org

| Isomer | Activity at Group I mGluRs (mGluR1 & mGluR5) | Primary Effect |

|---|---|---|

| (S)-3,4-Dihydroxyphenyl)glycine | Potent and selective agonist | Stimulation of phosphoinositide hydrolysis |

| (R)-3,4-Dihydroxyphenyl)glycine | Largely inactive | No significant agonist activity |

Antagonistic Modulation of this compound-Induced Effects

The physiological and pathological roles of mGluR1 and mGluR5 have been extensively investigated using selective antagonists that can block the effects induced by agonists like (S)-DHPG. These studies have been instrumental in dissecting the individual contributions of each receptor subtype to various cellular and systemic responses.

LY367385 is a potent and selective competitive antagonist of mGluR1. nih.govdntb.gov.ua It has been shown to effectively block several effects induced by DHPG that are mediated by mGluR1. For example, LY367385 can suppress the DHPG-induced increase in intracellular calcium concentration and the direct depolarization of CA1 hippocampal neurons. nih.govdntb.gov.ua Furthermore, behavioral changes induced by (S)-DHPG, such as face-washing behavior in mice, are inhibited by competitive mGluR1 antagonists, indicating that this specific behavior is mediated by mGluR1 activation. nih.gov

YM298198 is another high-affinity, selective, and non-competitive antagonist of mGluR1. medchemexpress.com Studies have demonstrated that YM298198 can completely block the effects of (S)-DHPG on synaptic transmission, such as the suppression of evoked inhibitory postsynaptic currents (eIPSCs). plos.org This further confirms the role of mGluR1 in mediating specific synaptic effects of DHPG.

MPEP (2-methyl-6-(phenylethynyl)pyridine) is a potent and selective non-competitive antagonist of mGluR5. nih.govdntb.gov.ua The use of MPEP has been crucial in elucidating the specific functions of mGluR5 in response to DHPG application. For instance, MPEP antagonizes the DHPG-induced suppression of the Ca2+-activated potassium current (IAHP) and the potentiation of the NMDA receptor in CA1 pyramidal neurons. dntb.gov.ua

Interestingly, some DHPG-induced effects require the blockade of both mGluR1 and mGluR5, suggesting a cooperative role for these receptors in certain physiological processes. For example, the antagonism of the DHPG-induced suppression of evoked IPSCs requires the presence of both an mGluR1 and an mGluR5 antagonist. dntb.gov.ua

| Antagonist | Target Receptor | Effect on DHPG-Induced Actions |

|---|---|---|

| LY367385 | mGluR1 | Suppresses intracellular Ca2+ increase and neuronal depolarization. nih.govdntb.gov.ua |

| YM298198 | mGluR1 | Blocks suppression of evoked IPSCs. plos.org |

| MPEP | mGluR5 | Antagonizes suppression of IAHP and potentiation of NMDA receptors. dntb.gov.ua |

Principles and Applications of Structure-Activity Relationship (SAR) Analysis in Modifying this compound Analogs and Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. In the context of this compound, SAR studies have been instrumental in the development of more potent and selective ligands for metabotropic glutamate (B1630785) receptors. These studies typically involve systematic modifications of the DHPG scaffold and subsequent evaluation of the pharmacological properties of the resulting analogs.

Key principles derived from SAR studies of phenylglycine derivatives, including DHPG analogs, include:

Stereochemistry at the α-carbon: As discussed, the (S)-configuration is crucial for agonist activity at group I mGluRs. This highlights the stereospecificity of the receptor's binding pocket.

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly impact both the potency and selectivity of the compound. For instance, the presence of hydroxyl groups at the 3 and 4 positions of the phenyl ring in DHPG is critical for its activity. Modification of these groups or the introduction of other substituents can alter the compound's affinity and efficacy. Studies on various phenylglycine derivatives have shown that the introduction of different substituents can lead to compounds with antagonist properties or selectivity for other mGluR subtypes. nih.govjneurosci.orgnih.gov

Modifications of the Amino Acid Moiety: Alterations to the carboxyl and amino groups of the glycine (B1666218) portion of DHPG can also influence its pharmacological profile. For example, esterification of the carboxyl group or N-alkylation of the amino group can affect the compound's ability to bind to and activate the receptor.

The application of SAR has led to the development of a wide array of phenylglycine derivatives with diverse pharmacological profiles. By systematically modifying the DHPG structure, researchers have been able to design ligands with enhanced selectivity for mGluR1 or mGluR5, as well as compounds that act as antagonists rather than agonists. plos.orgnih.gov These efforts have not only provided valuable pharmacological tools for studying the function of mGluRs but have also laid the groundwork for the development of potential therapeutic agents targeting these receptors for various neurological and psychiatric disorders.

| Structural Modification | General Impact on Pharmacological Activity |

|---|---|

| Alteration of stereochemistry at the α-carbon (e.g., (R)-isomer) | Loss of agonist activity at group I mGluRs. |

| Substitution on the phenyl ring | Can modulate potency, selectivity, and switch from agonist to antagonist activity. |

| Modification of the amino acid moiety (carboxyl or amino group) | Can affect binding affinity and efficacy. |

Applications of 3,4 Dihydroxyphenyl Glycine in Neurobiological Research Models

Probing Synaptic Plasticity Mechanisms in In Vitro and Ex Vivo Models

DHPG is extensively utilized in in vitro and ex vivo preparations, such as hippocampal slices, to investigate the mechanisms of synaptic plasticity, the cellular basis for learning and memory. Its application has been particularly instrumental in elucidating the processes of long-term depression (LTD) and depotentiation.

Application of DHPG to hippocampal slices can induce a robust form of LTD, known as DHPG-LTD, which is a long-lasting reduction in the efficiency of synaptic transmission. nih.gov Studies have shown that this form of LTD can be induced without the need for electrical stimulation of afferent pathways. nih.gov The expression of DHPG-LTD is often associated with a presynaptic mechanism, as evidenced by an enhancement of the paired-pulse facilitation (PPF) ratio, which suggests a decrease in neurotransmitter release probability. nih.gov However, DHPG also has postsynaptic effects, including the enhancement of responses to ionotropic glutamate (B1630785) receptor agonists like AMPA and NMDA. nih.gov

The induction of DHPG-LTD can be dependent on experimental conditions. For instance, in some studies, its generation is substantially reduced by NMDA receptor antagonists, while in others, it is not. nih.gov This suggests that group I mGluR-mediated LTD can occur through multiple, distinct pathways. Furthermore, DHPG-induced LTD has been shown to be reversible by mGluR antagonists even when applied hours after the initial induction. nih.gov

In addition to inducing LTD, DHPG can also reverse previously established long-term potentiation (LTP), a phenomenon known as depotentiation. nih.gov This DHPG-induced depotentiation is synapse-specific and does not require concurrent synaptic stimulation. nih.gov Mechanistically, it has been linked to the activation of mGluR5 and the subsequent internalization of synaptic AMPA receptors, a process that requires protein synthesis. nih.govnih.gov

Table 1: Effects of DHPG on Synaptic Plasticity in Hippocampal CA1 Region

| Parameter | Observation | Implication |

| Synaptic Transmission | Induces long-term depression (LTD). nih.govnih.gov | DHPG can weaken synaptic connections. |

| Paired-Pulse Facilitation (PPF) | Enhances the PPF ratio. nih.gov | Suggests a presynaptic mechanism for LTD. |

| Long-Term Potentiation (LTP) | Reverses established LTP (depotentiation). nih.gov | DHPG can erase previously stored synaptic information. |

| AMPA Receptor Surface Expression | Decreases surface expression. nih.gov | Postsynaptic mechanism for LTD and depotentiation. |

Investigating Neuronal Circuit Function and Communication

DHPG is a valuable tool for examining how the activation of group I mGluRs modulates the activity of individual neurons and the function of entire neuronal circuits. By applying DHPG to various brain regions, researchers can simulate the effects of endogenous glutamate acting on these receptors and observe the consequences for neuronal communication.

In studies of the visual cortex, DHPG has been shown to potentiate the responses of neurons to both NMDA and AMPA. nih.gov These effects are age-dependent, being most prominent in younger animals, and vary across different cortical layers. nih.gov Prolonged application of DHPG in the visual cortex can lead to a depression of neuronal activity, which may be partly explained by its facilitation of NMDA responses in inhibitory interneurons. nih.gov

At the cellular level, DHPG application can induce oscillations in intracellular calcium concentrations ([Ca²⁺]i) in spinal cord neurons. researchgate.net These oscillations are mediated by the activation of phospholipase C (PLC) and require the release of calcium from intracellular stores. researchgate.net The response of neurons to DHPG can also be modulated by the extracellular environment. For example, a moderate elevation in extracellular potassium concentration can markedly enhance DHPG-induced calcium responses in neurons. researchgate.net This highlights the interplay between neuronal activity levels and mGluR signaling in shaping circuit function.

Table 2: DHPG's Influence on Neuronal and Circuit Properties

| Brain Region/Preparation | Effect of DHPG Application | Significance |

| Rat Visual Cortex Slices | Potentiates NMDA and AMPA responses. nih.gov | Modulates the gain of neuronal responses to excitatory input. |

| Cat Visual Cortex (in vivo) | Initial increase followed by depression of visual responses. nih.gov | Demonstrates complex, time-dependent effects on circuit activity. |

| Spinal Cord Neurons | Induces intracellular calcium oscillations. researchgate.net | Reveals a key second messenger pathway for group I mGluR signaling. |

| Cultured Neurons | Enhanced calcium response in the presence of elevated extracellular potassium. researchgate.net | Shows that the state of the neuronal network influences mGluR function. |

Modeling Aspects of Neurodevelopmental Disorders in Animal Models (e.g., Fragile X Syndrome, Autism Spectrum Disorders)

Animal models are crucial for understanding the pathophysiology of neurodevelopmental disorders and for testing potential therapeutic strategies. DHPG is used in these models to probe the consequences of altered mGluR signaling, which is implicated in conditions like Fragile X Syndrome (FXS) and Autism Spectrum Disorders (ASD). nih.govresearchgate.net

Fragile X Syndrome is caused by the silencing of the FMR1 gene, which leads to an absence of the fragile X mental retardation protein (FMRP). researchgate.net A prominent theory in FXS research is the "mGluR theory," which posits that many of the syndrome's symptoms result from exaggerated signaling through group I mGluRs. In mouse models of FXS (Fmr1 knockout mice), DHPG is used to demonstrate this hypersensitivity. For instance, DHPG-induced LTD is enhanced in the hippocampus of Fmr1 knockout mice compared to wild-type controls. jneurosci.org

Furthermore, DHPG application in cultured neurons from Fmr1 knockout mice fails to induce the expression of postsynaptic density protein-95 (PSD-95), a key synaptic scaffolding protein, in contrast to its effect in wild-type neurons. researchgate.net This suggests a disruption in the link between mGluR activation and protein synthesis-dependent synaptic modifications in the absence of FMRP. Studies have also shown that DHPG treatment of hippocampal slices from a mouse model with disrupted mGluR5-Homer scaffolding protein interactions results in exaggerated downstream signaling, mimicking aspects of FXS. nih.gov

While research in ASD is broader, the study of monogenic forms of autism that overlap with FXS often involves the use of DHPG to investigate convergent pathways related to synaptic plasticity and mGluR function. researchgate.netnih.gov

Table 3: Use of DHPG in Fragile X Syndrome (FXS) Mouse Models

| Experimental Finding | Model System | Implication for FXS Pathophysiology |

| Enhanced DHPG-induced LTD | Hippocampal slices from Fmr1 knockout mice. jneurosci.org | Exaggerated mGluR-dependent synaptic weakening. |

| Failure to induce PSD-95 expression | Cortical cultures from Fmr1 knockout mice. researchgate.net | Disrupted link between mGluR signaling and synaptic protein synthesis. |

| Exaggerated downstream signaling | Hippocampal slices from mGluR5-Homer interaction mutant mice. nih.gov | Altered regulation of mGluR5 signaling cascades. |

Studies on Learning and Memory Processes in Preclinical Animal Models

Given the role of synaptic plasticity in learning and memory, DHPG is also used in preclinical animal models to investigate how the activation of group I mGluRs affects these cognitive processes in vivo. plos.org These studies often involve the direct administration of DHPG into specific brain regions known to be critical for learning and memory, such as the hippocampus.

Research has shown that bilateral infusions of DHPG into the CA1 area of the hippocampus can impair memory formation in rats. plos.org In the Morris water maze, a test of spatial learning and memory, DHPG-infused rats show increased latency to find the hidden platform. plos.org Similarly, in the novel object discrimination task, which assesses recognition memory, DHPG treatment reduces the preference for the novel object, indicating a memory deficit. plos.org

These behavioral effects are thought to be mediated by the molecular changes induced by DHPG, such as the internalization of NMDA receptors, which is a key step in DHPG-induced LTD. plos.org The memory impairments caused by DHPG can be prevented by co-administration of inhibitors of dynamin-dependent internalization or inhibitors of protein kinase D1 (PKD1), a downstream effector of mGluR signaling. plos.org These findings demonstrate a direct link between the cellular mechanisms of DHPG-induced synaptic depression and its impact on cognitive function.

Table 4: Effects of Intra-Hippocampal DHPG Infusion on Memory in Rats

| Behavioral Test | Effect of DHPG | Underlying Mechanism |

| Morris Water Maze | Increased latency to find the platform (impaired spatial memory). plos.org | Disruption of synaptic plasticity in the hippocampus. |

| Novel Object Discrimination | Reduced preference for the novel object (impaired recognition memory). plos.org | DHPG-induced internalization of NMDA receptors. plos.org |

Research into Pain and Drug Abuse Mechanisms in Preclinical Animal Models

The application of DHPG in preclinical animal models extends to research on the mechanisms of pain and drug addiction, where glutamatergic signaling plays a crucial role.

In the context of pain research, while studies specifically using DHPG are less common, the broader family of mGluR agonists and antagonists are frequently employed. For instance, research on related compounds like (S)-3,4-dicarboxyphenylglycine (DCPG), a selective mGlu8 receptor agonist, has been used to investigate the modulation of inflammatory and neuropathic pain. nih.gov This highlights the general importance of mGluRs as targets for pain modulation. The principles of using selective agonists like DHPG to probe receptor function are directly applicable to understanding the role of group I mGluRs in pain pathways.

In the field of drug abuse research, group I mGluRs in brain reward circuits, such as the nucleus accumbens, are of significant interest. Studies have shown that direct injection of DHPG into the nucleus accumbens can induce motor activity. researchgate.net Furthermore, the behavioral response to DHPG is altered in animals with a history of cocaine administration, suggesting that chronic drug exposure leads to long-term changes in group I mGluR function. researchgate.net Specifically, after a withdrawal period, animals previously treated with cocaine show a blunted motor response to DHPG, indicating a desensitization or downregulation of the mGluR signaling pathway. researchgate.net This use of DHPG helps to elucidate the neuroadaptations in the glutamate system that contribute to the development and maintenance of addiction.

Table 5: DHPG in Preclinical Models of Pain and Addiction

| Research Area | Model System | Key Finding with DHPG or Related Compounds |

| Pain | Rodent models of inflammatory and neuropathic pain. | Related mGluR agonists modulate pain perception, indicating the therapeutic potential of targeting these receptors. nih.gov |

| Drug Abuse | Rats with a history of cocaine administration. | Blunted motor response to DHPG injection in the nucleus accumbens after cocaine withdrawal, suggesting neuroadaptations in mGluR signaling. researchgate.net |

Advanced Methodologies for the Study of 3,4 Dihydroxyphenyl Glycine

Electrophysiological Recording Techniques (Patch-Clamp, Field Potential Recordings)

Electrophysiological techniques are fundamental in understanding how DHPG modulates neuronal activity and synaptic transmission. These methods allow for real-time measurement of electrical events in neurons and neuronal populations.

Field Potential Recordings: These recordings measure the summed electrical activity of a population of neurons, providing insights into synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.gov Extracellular microelectrodes are placed in specific regions of brain slices, such as the stratum radiatum of the hippocampus, to record field excitatory postsynaptic potentials (fEPSPs). nih.gov Application of DHPG has been shown to induce a robust LTD of synaptic transmission in the CA1 region of the hippocampus. nih.govresearchgate.net Studies have demonstrated that a brief application of DHPG can cause a sustained depression of fEPSPs, a hallmark of LTD. nih.gov

| Technique | Preparation | Key Finding with DHPG | Citation |

|---|---|---|---|

| Whole-Cell Patch-Clamp | Cultured Neurons | Evoked an inward current and a reduction in input resistance. | researchgate.net |

| Field Potential Recording | Hippocampal Slices | Induced long-term depression (LTD) of synaptic transmission. | nih.govnih.gov |

| Field Potential Recording | Hippocampal Slices | Induced depotentiation of previously established LTP. | nih.gov |

Biochemical and Molecular Assays

A variety of biochemical and molecular assays are employed to quantify DHPG, its metabolites, and its downstream molecular effects.

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. When coupled with mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific method for measuring the concentration of molecules like DHPG in biological samples such as plasma and brain tissue. nih.govnih.govnih.gov These methods often involve an extraction step, for example using alumina (B75360) basic cartridges, followed by quantification on a triple quadrupole mass spectrometer. nih.gov The development and validation of these analytical methods are crucial for ensuring accuracy and precision in pharmacokinetic and metabolic studies. mdpi.compensoft.net

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation. In the context of DHPG research, Western blotting is frequently used to examine the phosphorylation status of key signaling proteins. For instance, studies have shown that DHPG can induce the phosphorylation of extracellular signal-regulated kinases (ERK). researchgate.netnih.govplos.org This is typically assessed by probing protein lysates with antibodies specific to the phosphorylated form of the protein, followed by stripping the membrane and reprobing with an antibody against the total protein to serve as a loading control. plos.org Quantitative Western blotting can also be used to determine the ratio of surface-expressed to total receptors, as demonstrated in studies on DHPG-induced internalization of AMPA receptors. nih.gov

| Protein | Time after DHPG | Change in Surface/Total Ratio (% of control) | p-value | Citation |

|---|---|---|---|---|

| GluR2/3 | 15 min | 81 ± 6% | p = 0.03 | nih.gov |

| GluR2/3 | 60 min | 74 ± 6% | p = 0.004 | nih.gov |

| GluR1 | 15 min | 81 ± 4% | p = 0.001 | nih.gov |

| GluR1 | 60 min | 80 ± 5% | p = 0.018 | nih.gov |

Quantitative proteomics allows for the large-scale analysis of protein expression and its changes in response to a stimulus like DHPG. lu.se Phosphoproteomics, a sub-field of proteomics, focuses specifically on identifying and quantifying protein phosphorylation sites. nih.govnih.govresearchgate.net These powerful techniques often utilize high-resolution LC-MS/MS. nih.gov In studies of DHPG-induced signaling, a typical workflow involves stimulating cultured neurons with DHPG for various time points, followed by cell lysis, protein digestion, and enrichment of phosphorylated peptides. nih.gov The peptides are then analyzed by LC-MS/MS to identify and quantify changes in phosphorylation levels across the proteome. nih.gov This approach has been used to reveal distinct clusters of phosphosite regulation and to identify kinases involved in mGluR signaling. nih.gov

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in regulating gene expression post-transcriptionally. nih.govnih.gov To investigate whether DHPG alters miRNA expression, researchers use techniques such as microarray analysis and quantitative PCR (qPCR) arrays. nih.govnih.gov In such studies, total RNA is extracted from brain tissue at different time points after DHPG administration. nih.gov The expression levels of a large number of miRNAs are then profiled using microarrays. nih.gov Subsequent validation of the microarray data is often performed using qPCR. These studies have revealed that DHPG can lead to significant changes in the expression of numerous miRNAs, with the most substantial alterations often observed several hours after treatment. nih.gov

In Vitro and Ex Vivo Experimental Preparations (e.g., Hippocampal Slices, Cultured Neurons)

In vitro and ex vivo models are indispensable for studying the cellular and molecular actions of DHPG in a controlled environment.

Hippocampal Slices: Acute brain slices, particularly from the hippocampus, are a widely used ex vivo preparation. nih.govplos.orgescholarship.org3brain.com These slices maintain much of the local neuronal circuitry, allowing for the study of synaptic transmission and plasticity in a relatively intact system. nih.govescholarship.org They are used for both electrophysiological recordings and biochemical experiments. nih.govnih.gov For example, after electrophysiological recording, the specific subregion of the hippocampal slice can be dissected and used for biochemical analyses such as Western blotting. nih.gov Organotypic hippocampal slice cultures, which can be maintained for longer periods, are also used to study the effects of DHPG, for instance, in models of cerebral ischemia. psychiatryinvestigation.orgnih.gov

Cultured Neurons: Primary neuronal cultures, often derived from the hippocampus or cortex, provide an in vitro system to study the direct effects of DHPG on neurons. nih.govplos.org These cultures allow for easy manipulation and are well-suited for a variety of assays, including immunocytochemistry, biochemical analyses, and patch-clamp electrophysiology. axolbio.comnih.govplos.orgpubcompare.aiprotocols.ionih.gov For example, cultured hippocampal neurons have been used to investigate DHPG-induced internalization of NMDARs and the subsequent activation of signaling pathways. plos.org They are also the model of choice for many quantitative proteomics and phosphoproteomics studies due to the homogeneity of the cell population. nih.gov

Future Directions and Unexplored Avenues in 3,4 Dihydroxyphenyl Glycine Research

Identification and Characterization of Novel Endogenous Modulators or Ligands

While L-glutamate is the principal endogenous agonist for all mGluRs, the physiological landscape of receptor modulation is likely more complex. nih.govnih.gov The existence of other endogenous molecules that can bind to or allosterically modulate group I mGluRs remains an area of active investigation. For instance, L-serine-O-phosphate (L-SOP) has been identified as another endogenous ligand that interacts with mGluRs, exhibiting higher potency at group III receptors but also influencing group I receptors. nih.gov

Future research should prioritize the systematic screening and identification of novel endogenous ligands or modulators that may interact with the DHPG binding site or allosteric sites on mGluR1 and mGluR5. The discovery of such molecules would be crucial for understanding the native physiological and pathophysiological activation of these receptors. Identifying specificity-determining residues that differ between mGluR subtypes can guide the search for these modulators. nih.gov Furthermore, exploring the concept of "probe dependence," where the effects of allosteric modulators vary depending on the activating agonist (e.g., DHPG vs. glutamate), could reveal more sophisticated layers of receptor regulation. researchgate.net Characterizing these novel interactions will provide a more complete picture of the signaling context in which DHPG-sensitive pathways operate in the central nervous system.

Further Elucidation of Residual mGluR-Independent Actions of DHPG Preparations

A critical assumption in many pharmacological studies is the absolute target specificity of the compounds used. However, evidence suggests that preparations of DHPG may exert effects that are independent of group I mGluRs. plos.org These actions can confound the interpretation of experimental results and may account for some of the contradictory findings in the literature. plos.org

One study reported that a specific commercial batch of DHPG caused a profound, reversible suppression of inhibitory GABAergic transmission even in the presence of mGluR antagonists. plos.org This effect was not attributable to endocannabinoid mobilization and appeared to be a presynaptic action on GABA release. plos.org Although the sample was determined to be 99% pure by HPLC and NMR analyses, the presence of a highly potent, unidentified contaminant was hypothesized to be the cause. plos.org Additionally, some reports suggest that under certain conditions, DHPG may interact with NMDA receptors. nih.gov

Future work must rigorously address these mGluR-independent actions. This involves two primary efforts:

Identification of Contaminants: Employing advanced analytical techniques to identify the specific molecule(s) in certain DHPG batches responsible for off-target effects.

Characterization of Off-Target Profiles: Systematically screening DHPG against a wide panel of receptors and ion channels to create a comprehensive profile of its potential non-mGluR interactions.

Clarifying these residual actions is essential for the accurate interpretation of past data and the design of future experiments using DHPG.

Table 1: Reported mGluR-Independent Effects of DHPG Preparations This table is interactive and can be sorted by clicking on the headers.

| Observed Effect | Experimental Model | Proposed Mechanism | Citation |

|---|---|---|---|

| Suppression of GABAergic transmission | Rat hippocampal slices | Action of an unidentified contaminant in the DHPG preparation affecting GABA release. | plos.org |

Advanced Structural Biology of DHPG-Receptor Complexes

Understanding the precise interaction between DHPG and its target receptors at an atomic level is fundamental to explaining its pharmacological properties. Structural biology has made significant strides in visualizing mGluRs, revealing them as obligate dimers with large extracellular "Venus flytrap" domains where agonists bind. nih.govesrf.frrepec.orgnih.gov Crystal structures of the mGluR1 extracellular domain bound to glutamate (B1630785) have provided foundational insights into the conformational changes that lead to receptor activation. repec.org

More recently, cryo-electron microscopy (cryo-EM) has enabled the visualization of full-length mGlu5 receptor dimers, capturing the large-scale conformational compaction that occurs upon agonist binding, which repositions the transmembrane domains to initiate intracellular signaling. nih.gov However, high-resolution structures of DHPG specifically bound to the full-length mGluR1 and mGluR5 are still needed.

Future directions in this area should focus on:

High-Resolution Cryo-EM Structures: Determining the structure of full-length mGluR1 and mGluR5 in complex with DHPG. This would reveal the precise binding mode of DHPG and allow for direct comparison with glutamate-bound structures, explaining differences in efficacy and potency.

Structures with Signaling Partners: Capturing "action shots" of the DHPG-mGluR complex coupled to its G protein (Gαq) and other intracellular signaling partners. researchgate.net This would provide a complete structural framework for the activation mechanism.

Computational Modeling: Using the structural data to perform molecular dynamics simulations to understand the dynamic process of DHPG binding and receptor activation, providing insights that static pictures cannot.

These advanced structural studies will provide a definitive blueprint for the rational design of novel group I mGluR modulators. esrf.frresearchgate.net

Development of Novel (3,4-Dihydroxyphenyl)glycine Derivatives with Enhanced Selectivity or Modulatory Profiles

DHPG is a valuable tool, but its utility could be enhanced by the development of derivatives with improved pharmacological properties. nih.govadooq.com As an agonist with similar potencies at mGluR1 and mGluR5, discriminating the individual contributions of these two receptor subtypes using DHPG alone can be challenging. nih.govnih.gov Medicinal chemistry offers the opportunity to synthesize novel analogs of DHPG to overcome these limitations. mdpi.comnih.govmdpi.com

The primary goals for developing new DHPG derivatives include:

Subtype Selectivity: Creating analogs that are highly selective for either mGluR1 or mGluR5. This would produce invaluable pharmacological tools to dissect the distinct physiological roles of each receptor.

Biased Agonism: Designing ligands that preferentially activate specific downstream signaling pathways. For example, a derivative might activate G protein signaling but not β-arrestin pathways, or vice-versa, allowing for a finer dissection of intracellular signaling.

Varied Efficacy: Synthesizing a range of compounds from partial agonists to superagonists to modulate the level of receptor activation with greater control.

Improved Pharmacokinetics: Developing derivatives with better stability, solubility, and brain penetrability for in vivo studies.

This effort would involve extensive structure-activity relationship (SAR) studies, guided by the advanced structural biology data discussed previously, to create a new generation of highly refined molecular probes. sci-hub.sersc.org

Table 2: Potential Profiles for Novel DHPG Derivatives This table is interactive and can be sorted by clicking on the headers.

| Derivative Class | Primary Goal | Potential Research Application |

|---|---|---|

| mGluR1-Selective Agonist | Isolate mGluR1-mediated effects. | Study the specific role of mGluR1 in cerebellar long-term depression and motor learning. |

| mGluR5-Selective Agonist | Isolate mGluR5-mediated effects. | Investigate the precise involvement of mGluR5 in synaptic plasticity in the hippocampus and conditions like Fragile X syndrome. |

| Biased Agonist (G-protein favored) | Activate PLC/IP3 pathway without β-arrestin recruitment. | Determine the consequences of pure G-protein signaling in neuronal excitability. |

Integration with Systems Neuroscience Approaches for Broader Contextual Understanding

Much of the research using DHPG has been conducted in vitro in brain slices or cell cultures, providing detailed information about its effects on cellular and synaptic properties like long-term potentiation (LTP) and long-term depression (LTD). frontiersin.orgnih.govnih.gov A major future challenge is to integrate this knowledge into a broader understanding of how group I mGluR activation influences the dynamics of large-scale neural circuits and, ultimately, behavior. nih.govstanford.eduncbs.res.in

The integration of DHPG pharmacology with cutting-edge systems neuroscience techniques is essential. nih.govbiorxiv.org This includes:

Large-Scale Electrophysiology: Combining systemic or localized DHPG administration with in vivo recordings from hundreds of neurons simultaneously using high-density probes (e.g., Neuropixels) in behaving animals. This can reveal how group I mGluR activation alters population coding, network oscillations, and information flow across different brain regions. stanford.edu

In Vivo Imaging: Using two-photon calcium imaging to visualize the activity of specific, genetically-identified neuronal populations during DHPG application. This would allow researchers to see, with cellular resolution, which neurons and circuit motifs are most affected by group I mGluR activation during a specific task.

Circuit-Specific Manipulation: Employing optogenetic or chemogenetic tools to first activate a specific neural pathway and then observe how DHPG modulates the downstream network effects of that targeted activation.

These approaches will allow researchers to move from asking what DHPG does to a single synapse to understanding how it modulates the computational properties of the brain circuits that give rise to complex functions like learning, memory, and cognition. nih.govyoutube.com

常见问题

Q. What are the optimal synthetic routes for (3,4-Dihydroxyphenyl)glycine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of this compound derivatives often involves amide coupling and protection/deprotection strategies. For example, Boc-protected intermediates can be synthesized using tert-butoxycarbonyl (Boc) anhydride (Boc₂O) with diisopropylethylamine (DIPEA) in dichloromethane (DCM) . Reductive amination steps using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)-ethanol mixtures (1:1) yield alcohols, while HBTU-mediated coupling with (S)-2-phenylpropionic acid in acetonitrile (MeCN) and triethylamine (TEA) achieves amide formation (53–94% yield) . To improve yields:

- Optimize stoichiometry of coupling reagents (e.g., HBTU).

- Use inert atmospheres to minimize side reactions.

- Purify intermediates via column chromatography or recrystallization.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are critical for structural confirmation. For example:

- ¹H NMR : Peaks between δ 6.5–7.5 ppm correspond to aromatic protons, while α-amino protons appear near δ 3.5–4.5 ppm .

- MS : Electrospray ionization (ESI) typically shows [M+H]⁺ or [M-H]⁻ ions, with exact mass matching theoretical values (e.g., C₈H₉NO₄: 183.0532 g/mol) .

Always compare spectra with synthetic intermediates and published data to confirm purity and stereochemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use nitrile gloves and sealed goggles to prevent skin/eye contact, as the compound may cause irritation .

- Work in a fume hood to avoid inhalation of fine particles.

- Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurity profiles. To address this:

- Stereochemical Analysis : Use chiral HPLC or optical rotation ([α]²³/D) to verify enantiomeric purity (e.g., D- vs. L-forms) .

- Purity Validation : Employ high-resolution MS and elemental analysis to confirm ≥98% purity .

- Comparative Bioassays : Test batches side-by-side under standardized conditions (e.g., receptor binding assays with positive controls) .

Q. What computational strategies are recommended for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., metabotropic glutamate receptors). Validate with mutational studies.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability .

- QSAR Modeling : Corolate substituent effects (e.g., hydroxyl positioning) with activity using descriptors like logP and polar surface area .

Q. How can the pharmacokinetic properties of this compound be systematically evaluated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。